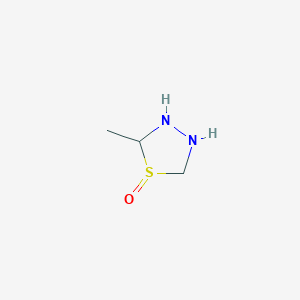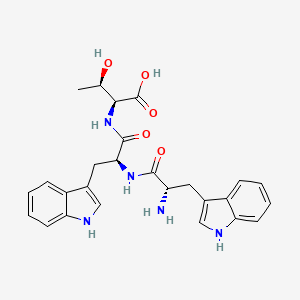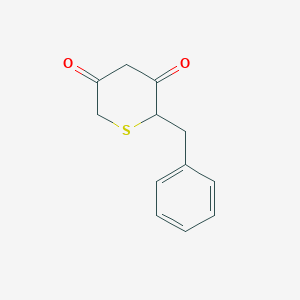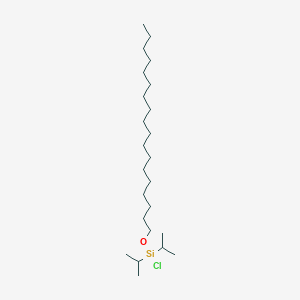
2,3,4-Tribromobenzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tribromobenzene-1-thiol is an organosulfur compound characterized by the presence of three bromine atoms and a thiol group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromobenzene-1-thiol typically involves the bromination of benzene derivatives followed by thiolation. One common method is the electrophilic aromatic substitution reaction where benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting tribromobenzene is then subjected to thiolation using thiolating agents like thiourea under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Tribromobenzene-1-thiol undergoes various chemical reactions including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzene-1-thiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,4-Tribromobenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4-Tribromobenzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The bromine atoms enhance the compound’s reactivity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Comparison: 2,3,4-Tribromobenzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its tribromobenzene counterparts. The position of the bromine atoms also influences the compound’s physical properties and reactivity.
Propriétés
Numéro CAS |
443683-19-0 |
|---|---|
Formule moléculaire |
C6H3Br3S |
Poids moléculaire |
346.87 g/mol |
Nom IUPAC |
2,3,4-tribromobenzenethiol |
InChI |
InChI=1S/C6H3Br3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
Clé InChI |
YILIWRGPGBLGAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1S)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)

![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)

![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)

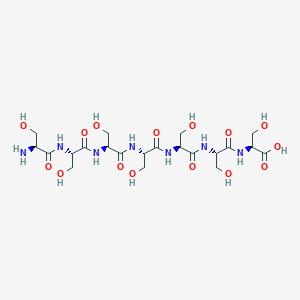
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
